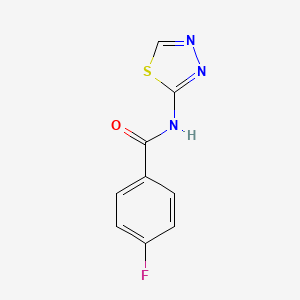

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 349612-25-5

Cat. No.: VC4318108

Molecular Formula: C9H6FN3OS

Molecular Weight: 223.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349612-25-5 |

|---|---|

| Molecular Formula | C9H6FN3OS |

| Molecular Weight | 223.23 |

| IUPAC Name | 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |

| Standard InChI Key | XZVCYNGKJYPEGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=NN=CS2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is C₁₀H₇FN₃OS, with a molecular weight of 223.23 g/mol . The structure comprises a benzamide moiety linked to the 2-position of a 1,3,4-thiadiazole ring, with a fluorine substituent at the 4-position of the benzene ring (Figure 1). The thiadiazole ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Key absorption bands include stretches for the amide C=O group (~1678 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H bending (~1530 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): The molecular ion peak at m/z 223.1 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns consistent with thiadiazole cleavage .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| logP (Partition coefficient) | 3.55 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 5 | |

| Polar surface area | 54.6 Ų | |

| Solubility (logS) | -3.80 |

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Formation of the Thiadiazole Core: Condensation of thiosemicarbazide with a carbonyl compound (e.g., pyridine-2-carbaldehyde) under acidic conditions yields 2-aminothiadiazole intermediates .

-

Amide Coupling: Reaction of the thiadiazole amine with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) produces the target compound .

Example Procedure:

-

Step 1: 2-Amino-5-(pyridin-2-yl)-1,3,4-thiadiazole is synthesized by refluxing thiosemicarbazide with pyridine-2-carbaldehyde in ethanol/HCl .

-

Step 2: The amine intermediate is treated with 4-fluorobenzoyl chloride in dichloromethane, yielding 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide .

Structural Modifications

Variations in the benzamide substituents (e.g., nitro, methoxy, or trifluoromethyl groups) significantly influence bioactivity. For instance:

-

Nitro Derivatives: Enhance cytotoxicity against prostate cancer (PC3) cells (IC₅₀: 1.7–7.6 µM) .

-

Methoxy Derivatives: Improve 15-lipoxygenase (15-LOX) inhibition (IC₅₀: 19–75 µM), a target in inflammation and cancer .

Biological Activities and Mechanisms

Anticancer Activity

4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit potent cytotoxicity across multiple cancer cell lines:

The fluorine atom enhances electron-withdrawing effects, increasing interactions with DNA or enzyme active sites .

Enzyme Inhibition

-

15-Lipoxygenase (15-LOX): Methoxylated derivatives inhibit 15-LOX (IC₅₀: 19 µM), reducing inflammatory mediators .

-

Tyrosine Kinase: Thiadiazole scaffolds disrupt ATP binding in kinases, impeding signal transduction in cancer cells .

Apoptosis Induction

Flow cytometry studies reveal that nitro-substituted analogs induce apoptosis in HT29 colon cancer cells via caspase-3 activation .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

Electron-Withdrawing Groups (EWGs): Fluorine and nitro groups enhance cytotoxicity by stabilizing charge-transfer complexes with DNA .

-

Thiadiazole Ring Planarity: Facilitates intercalation into DNA or stacking with aromatic residues in enzymes .

-

Amide Linker: Serves as a hydrogen bond donor/acceptor, critical for target binding .

Pharmacokinetic and Toxicity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume